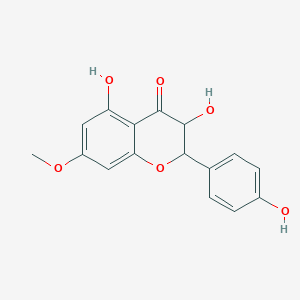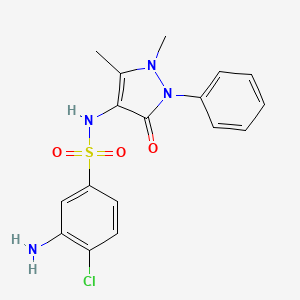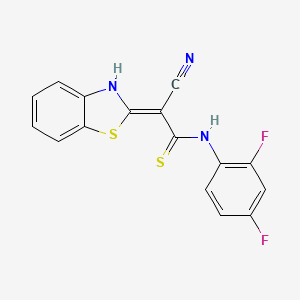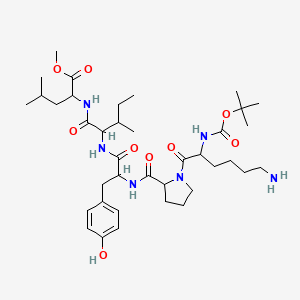
(L-Glutamato(2-)-N,O1)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[L-グルタミン酸(2-)-N,O1]マグネシウムブロミドは、分子式がC5H8BrMgNO4である化学化合物です。また、グルタミン酸マグネシウム臭化水素塩としても知られています。この化合物は、マグネシウムがアミノ酸L-グルタミン酸と臭化物イオンに結合した配位錯体です。その独特の化学的性質により、さまざまな科学および産業用途で使用されています。
準備方法
合成経路と反応条件
[L-グルタミン酸(2-)-N,O1]マグネシウムブロミドの合成には、一般的に、臭化水素酸の存在下でL-グルタミン酸と水酸化マグネシウムを反応させることが含まれます。反応は次のように表すことができます。
L-グルタミン酸+Mg(OH)2+HBr→[L-グルタミン酸(2-)-N,O1]マグネシウムブロミド+H2O
反応は、目的の生成物が完全に生成されるように制御された条件下で行われます。得られた化合物は、その後、再結晶またはその他の適切な方法で精製されます。
工業生産方法
工業的な環境では、[L-グルタミン酸(2-)-N,O1]マグネシウムブロミドの製造は、同様の反応条件を用いた大規模合成により行われます。プロセスは、効率と収率を最適化されており、最終製品の一貫した品質と純度を維持するために、連続フロー反応器や自動システムがしばしば用いられています。
化学反応の分析
反応の種類
[L-グルタミン酸(2-)-N,O1]マグネシウムブロミドは、さまざまな化学反応を起こします。これらには以下が含まれます。
置換反応: 臭化物イオンは、他のハロゲン化物または求核剤と置換することができます。
錯形成反応: マグネシウムイオンは、他の配位子と錯体形成できます。
加水分解: この化合物は、水が存在すると加水分解され、L-グルタミン酸と臭化マグネシウムが生成されます。
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化物(例:塩化物、ヨウ化物)や求核剤(例:チオール、アミン)が含まれます。これらの反応は、水やアルコールなどの極性溶媒中で一般的に行われます。
錯形成反応: エチレンジアミンやビピリジンなどの配位子が、マグネシウムイオンと錯体形成に使用されます。これらの反応は、しばしば水性または有機溶媒中で行われます。
加水分解: この反応は、水が存在し、しばしば酸性または塩基性条件下で起こります。
生成される主な生成物
置換反応: 生成物には、置換されたマグネシウム錯体と対応するハロゲン化物または求核剤が含まれます。
錯形成反応: 生成物は、さまざまなマグネシウム-配位子錯体です。
加水分解: 生成物には、L-グルタミン酸と臭化マグネシウムが含まれます。
科学研究における用途
[L-グルタミン酸(2-)-N,O1]マグネシウムブロミドは、科学研究において幅広い用途があります。これらには以下が含まれます。
化学: 有機合成や配位化学における試薬として使用されます。
生物学: 特にマグネシウムの輸送と代謝における生物学的システムでの役割について研究されています。
医学: 食事補助食品としての使用やマグネシウム欠乏症の治療など、潜在的な治療効果について調査されています。
産業: 医薬品、食品添加物、その他の工業製品の製造に利用されています。
科学的研究の応用
[L-glutamato(2-)-N,O1]magnesium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Studied for its role in biological systems, particularly in magnesium transport and metabolism.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement and in the treatment of magnesium deficiency.
Industry: Utilized in the production of pharmaceuticals, food additives, and other industrial products.
作用機序
[L-グルタミン酸(2-)-N,O1]マグネシウムブロミドの作用機序には、生物学的分子や経路との相互作用が含まれます。マグネシウムイオンは、酵素の活性化、核酸の合成、細胞シグナル伝達など、さまざまな生化学プロセスにおいて重要な役割を果たします。L-グルタミン酸成分は神経伝達物質と代謝中間体として作用し、化合物の生物学的効果にさらに寄与しています。
類似の化合物との比較
類似の化合物
- 塩化マグネシウム
- 硫酸マグネシウム
- 酢酸マグネシウム
- クエン酸マグネシウム
比較
[L-グルタミン酸(2-)-N,O1]マグネシウムブロミドは、マグネシウムとL-グルタミン酸の組み合わせにより、他のマグネシウム塩には見られない特異的な生化学的性質を有する点でユニークです。例えば、塩化マグネシウムと硫酸マグネシウムは、イオン特性のために一般的に使用されますが、L-グルタミン酸に関連する生物活性はありません。酢酸マグネシウムとクエン酸マグネシウムは、溶解性と生物学的利用能のために使用されますが、L-グルタミン酸と同じ神経伝達物質機能を提供することはできません。
類似化合物との比較
Similar Compounds
- Magnesium chloride
- Magnesium sulfate
- Magnesium acetate
- Magnesium citrate
Comparison
[L-glutamato(2-)-N,O1]magnesium bromide is unique due to its combination of magnesium and L-glutamate, which imparts specific biochemical properties not found in other magnesium salts. For example, magnesium chloride and magnesium sulfate are commonly used for their ionic properties, but they lack the biological activity associated with L-glutamate. Magnesium acetate and magnesium citrate are used for their solubility and bioavailability, but they do not provide the same neurotransmitter functions as L-glutamate.
特性
CAS番号 |
59983-92-5 |
|---|---|
分子式 |
C5H8BrMgNO4 |
分子量 |
250.33 g/mol |
IUPAC名 |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/q;;+2/p-2/t3-;;/m0../s1 |
InChIキー |
IMSNBENJLMCAJL-QTNFYWBSSA-L |
異性体SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2].Br |
正規SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)

![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)


![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)
![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)
![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)




